1-Isobutyrylproline

Description

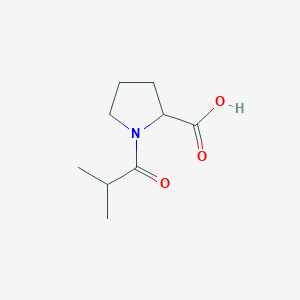

1-Isobutyrylproline is a proline derivative characterized by an isobutyryl group (2-methylpropanoyl) attached to the nitrogen atom of the pyrrolidine ring in proline. Its IUPAC name is (S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid, with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 201.22 g/mol.

Properties

IUPAC Name |

1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQUFVTUGGLNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23500-16-5 | |

| Record name | 1-(2-Methyl-1-oxopropyl)proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

1-Isobutyrylproline can be synthesized through a reaction involving L-Proline and isobutyric anhydride. The process is similar to the synthesis of N-propionylproline. In this method, L-Proline (1.15 g, 0.01 mol) is treated with isobutyric anhydride, resulting in the formation of N-isobutyrylproline with a yield of 96%. The product appears as fine crystals with a melting point of 80°-82°C .

Chemical Reactions Analysis

1-Isobutyrylproline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Isobutyrylproline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It has been studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: Research has explored its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 1-Isobutyrylproline involves its interaction with specific molecular targets and pathways. It is known to activate free fatty acid receptor 2, leading to the formation of inositol 1,4,5-trisphosphate, mobilization of intracellular calcium, phosphorylation of MAPK3/ERK1 and MAPK1/ERK2 kinases, and inhibition of intracellular cAMP accumulation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Proline Derivatives

Key Observations:

- Functional Group Impact : Captopril’s thiol (-SH) group is critical for binding to angiotensin-converting enzyme (ACE), a feature absent in 1-Isobutyrylproline, which lacks therapeutic targeting .

- Molecular Complexity: Lisinopril’s larger structure (lysyl and phenyl groups) extends its half-life and potency compared to simpler derivatives like 1-Isobutyrylproline .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison

Mechanistic Insights:

- 1-Isobutyrylproline: Limited pharmacokinetic data exist, but its ester group may undergo hydrolysis, releasing proline and isobutyric acid. This property could be leveraged in prodrug design .

- Captopril vs. Lisinopril: Captopril’s short half-life necessitates thrice-daily dosing, while Lisinopril’s stability allows once-daily administration. Neither shares the non-therapeutic profile of 1-Isobutyrylproline .

Biological Activity

1-Isobutyrylproline is a compound belonging to the class of proline derivatives, which has garnered attention for its potential biological activities. This article explores the biological activity of 1-Isobutyrylproline, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

1-Isobutyrylproline is characterized by a proline backbone with an isobutyryl group attached. This structural modification can influence its biological interactions and pharmacological properties.

The biological activity of 1-Isobutyrylproline is primarily associated with its ability to interact with various biological targets, including enzymes and receptors. The isobutyryl group may enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Biological Activities

1-Isobutyrylproline exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 1-Isobutyrylproline may possess antimicrobial properties, potentially inhibiting the growth of certain pathogenic bacteria.

- Anti-inflammatory Effects : Research indicates that proline derivatives can modulate inflammatory pathways, suggesting a potential role for 1-Isobutyrylproline in managing inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated that proline derivatives may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of 1-Isobutyrylproline against various bacterial strains. The results indicated a significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 8 |

Anti-inflammatory Effects

In a controlled study on animal models, 1-Isobutyrylproline was administered to evaluate its anti-inflammatory effects. The findings demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 1-Isobutyrylproline (50 mg/kg) | 90 ± 5 | 120 ± 10 |

Neuroprotective Properties

A study published in the Journal of Neuropharmacology explored the neuroprotective effects of proline derivatives. It was found that compounds similar to 1-Isobutyrylproline could reduce neuronal apoptosis induced by oxidative stress. This suggests a promising avenue for further research into its use in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.